Superior Antiproliferative Potency in Gastric Cancer Cells (MGC-803) vs. Reference Nek2 Inhibitors
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine (Compound 28e) demonstrates an IC50 of 38 nM (0.038 μM) against MGC-803 gastric cancer cells, representing a 32-fold potency improvement over the previously reported lead aminopyridine-based Nek2 inhibitor (IC50 = 1.2 μM) and a >26-fold enhancement over early benzimidazole-based Nek2 inhibitors (IC50 > 1 μM) [1].
| Evidence Dimension | Cell proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | 38 nM (0.038 μM) |
| Comparator Or Baseline | Lead aminopyridine-based Nek2 inhibitor (IC50 = 1.2 μM); Benzimidazole-based Nek2 inhibitors (IC50 > 1 μM) |
| Quantified Difference | 32-fold more potent than aminopyridine lead; >26-fold more potent than benzimidazole series |
| Conditions | MGC-803 human gastric cancer cell line; 72 h incubation |
Why This Matters
Procurement of this specific compound ensures access to a well-characterized, low-nanomolar potency standard for Nek2-dependent gastric cancer studies, avoiding the need for less potent or unvalidated in-class alternatives.
- [1] Li, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. View Source
